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Compound of Interest

Compound Name: 6-Hydroxy-3-methylindolin-2-one

Cat. No.: B11918152

Get Quote

Part 1: Strategic Overview & Chemical Biology
The "Privileged" Scaffold Rationale
The oxindole (indolin-2-one) core is a "privileged structure" in medicinal chemistry, serving as

the anchor for multiple FDA-approved kinase inhibitors (e.g., Sunitinib, Nintedanib). The

specific derivative 6-Hydroxy-3-methylindolin-2-one offers a unique trifunctional handle for

FBDD:

The Hinge Binder (Core): The lactam (NH/C=O) mimics the adenine ring of ATP, forming

bidentate hydrogen bonds with the kinase hinge region (e.g., Glu/Met residues).

The Solubility Handle (C6-OH): The hydroxyl group at position 6 is solvent-exposed in many

kinase binding modes (e.g., VEGFR2, FGFR). It allows for the attachment of solubilizing tails

(morpholines, piperazines) without disrupting the core binding event.

The Stereochemical Pivot (C3-Methyl): Unlike the planar methylene of unsubstituted

oxindoles, the C3-methyl group introduces a chiral center (

hybridization). This allows for the design of 3,3-disubstituted oxindoles, which lock the ligand
into a rigid conformation, reducing the entropic penalty of binding.
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Critical Stability Warning: The Racemization Trap
Expertise Insight: Researchers often overlook the acidity of the C3-proton in 3-substituted

oxindoles.

Mechanism: The C3-H is acidic (

in DMSO, lower in protein pockets). In physiological conditions or basic buffers, it can
enolize, leading to rapid racemization.

Implication: If you use 6-Hydroxy-3-methylindolin-2-one as a final fragment, you may have

an unstable stereocenter.

Design Solution: The "Best Practice" is to use this fragment as a precursor to generate 3,3-

disubstituted oxindoles (quaternary center), which are metabolically stable and

stereochemically locked.

Part 2: Experimental Protocols
Protocol A: Synthesis of 3,3-Disubstituted "Warheads"
(Quaternary Center Formation)
Objective: To convert the racemizable 3-methyl scaffold into a rigid, non-racemizable 3,3-dialkyl

or spiro-oxindole active fragment.

Reagents:

Substrate: 6-Hydroxy-3-methylindolin-2-one (1.0 eq)

Electrophile: Benzyl bromide or substituted alkyl halide (1.1 eq)

Base: Cesium Carbonate (

, 2.5 eq) – Preferred over NaH for functional group tolerance.

Solvent: Acetonitrile (

) or DMF.
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Step-by-Step Methodology:

Protection (Crucial): The 6-OH is more acidic (phenolic

) than the C3-H. You must protect the 6-OH (e.g., TBS-Cl or Benzyl) or perform a selective
O-alkylation first (see Protocol B) before attempting C3-alkylation. Note: If using 2.5 eq base
and excess electrophile, you will get simultaneous O- and C-alkylation.

Reaction Setup: In a flame-dried flask under Argon, dissolve the O-protected intermediate in

anhydrous Acetonitrile (0.1 M).

Deprotonation: Add

. Stir at RT for 30 mins. The solution will turn from yellow to deep orange/red (enolate
formation).

Alkylation: Add the electrophile dropwise.

Temperature: Stir at RT for 4-12 hours. If sluggish, heat to 50°C. Avoid high heat (>80°C) to

prevent O-alkylation reversal or polymerization.

Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/salts. Dry over

.

Validation:

NMR must show the disappearance of the C3-quartet (approx. 3.5 ppm) and the appearance
of a singlet methyl group (approx. 1.5 ppm), confirming the quaternary center.

Protocol B: 6-O-Functionalization (The "Solubility Tail")
Objective: To attach a solubilizing group (e.g., morpholine-ethyl chain) to the 6-position.

Reagents:

Substrate: 6-Hydroxy-3-methylindolin-2-one

Linker: 4-(2-Chloroethyl)morpholine hydrochloride (1.2 eq)
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Base: Potassium Carbonate (

, 3.0 eq)

Solvent: Acetone or DMF.

Step-by-Step Methodology:

Mix: Combine substrate, base, and linker in Acetone (0.2 M).

Reflux: Heat to reflux (60°C) for 6–12 hours. The phenolic proton is easily removed by

carbonate bases.

Monitoring: Monitor by LC-MS. The starting material (MW ~163) should shift to the product

mass.

Purification: Filter off inorganic salts. Concentrate filtrate. Recrystallize from EtOH or purify

via Flash Chromatography (DCM:MeOH 95:5).

Part 3: Visualization & Logic
Design Logic: From Fragment to Lead
The following diagram illustrates the decision tree for transforming the 6-Hydroxy-3-
methylindolin-2-one fragment into a drug-like lead.
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Caption: Design workflow separating solubility optimization (6-position) from

potency/conformation optimization (3-position).
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Interaction Map: Hinge Binding Mode
This diagram represents the theoretical binding mode of the scaffold within a typical kinase ATP

pocket (e.g., VEGFR2).

Glu (Hinge)
Acceptor

Met (Hinge)
Donor

Oxindole C=O
(Acceptor)

H-Bond

Hydrophobic Pocket
(Gatekeeper) Solvent FrontOxindole N-H

(Donor)

H-Bond

C3-Methyl
(Vector)

Van der Waals

C6-OH
(Vector)

Solubility Point

Click to download full resolution via product page

Caption: Bidentate H-bond network between the Oxindole core and Kinase Hinge residues.

Part 4: Validation Data Summary
When validating this fragment using Surface Plasmon Resonance (SPR) or Isothermal Titration

Calorimetry (ITC), expect the following profiles based on substitution patterns.

Fragment
Variant

Binding
Affinity (

)

Ligand
Efficiency (LE)

Solubility
(PBS, pH 7.4)

Stability (

Plasma)

6-OH-3-Me-

Oxindole

10 - 100

M
High (>0.4)

High (>500

M)

Low

(Racemization

risk)

6-OMe-3,3-

Dimethyl

1 - 10

M
Moderate (0.35) Moderate

High

(Metabolically

Stable)

6-Morpholine-3-

Me

50 - 100

M
Low (<0.3) Very High

Low

(Racemization

risk)
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Interpretation:

The unsubstituted 6-OH-3-Me is an excellent starting fragment due to high Ligand Efficiency

(LE), but it is not a drug candidate itself due to stereochemical instability.

Recommendation: Prioritize the synthesis of the 3,3-disubstituted variant before advancing

to in vivo studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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